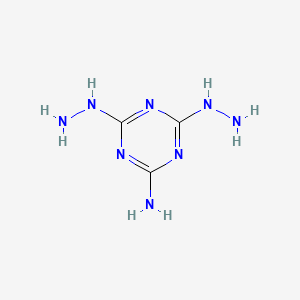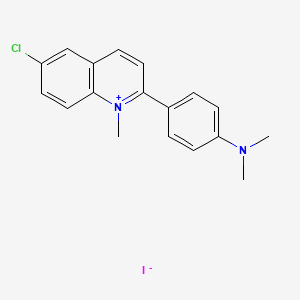![molecular formula C10H18O2 B14696211 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane CAS No. 35741-31-2](/img/structure/B14696211.png)
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a dioxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. This compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene (α-Pinene)
- 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane (β-Pinene)
- 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene (3-Carene)
- 2,6,6-Trimethy-2,4-cycloheptadien-1-one (Eucarvone)
Uniqueness
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane is unique due to its dioxabicyclo[2.2.2]octane core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and enables its use in diverse applications, setting it apart from other similar compounds .
Properties
CAS No. |
35741-31-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methyl-7-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9-7(3)4-10(8)12-11-9/h6-10H,4-5H2,1-3H3 |
InChI Key |
LVQZOQYNSQBKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1OO2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



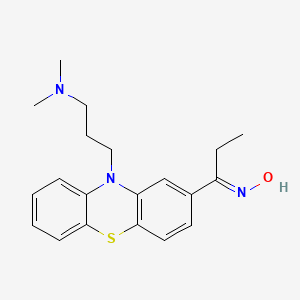
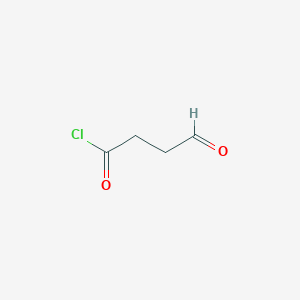
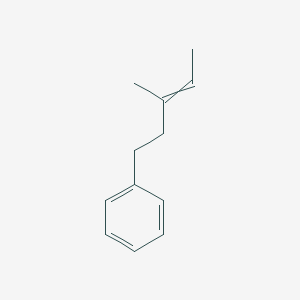
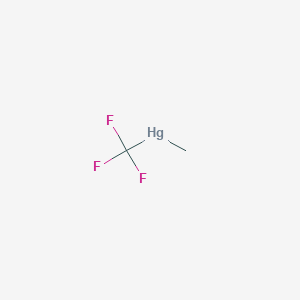
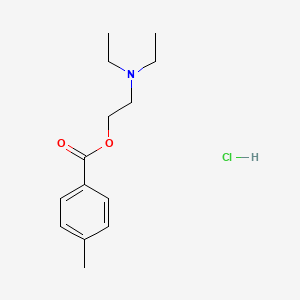
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
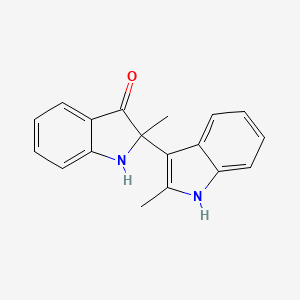
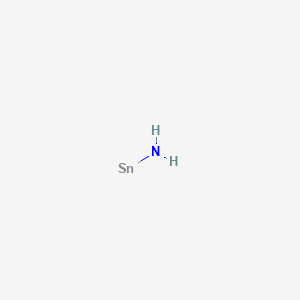
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
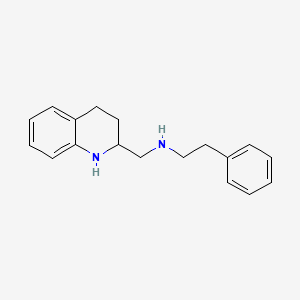
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
